molecular formula C6HBrF3N3OS B15063124 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B15063124
M. Wt: 300.06 g/mol
InChI Key: TZUKUFGHSWCREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound featuring a fused thiadiazole-pyrimidinone scaffold. Its structure includes a bromine atom at position 2 and a trifluoromethyl (-CF₃) group at position 7 (Fig. 1). Its synthesis typically involves multi-step reactions, including cyclocondensation and halogenation steps, as seen in related analogs .

Properties

Molecular Formula

C6HBrF3N3OS

Molecular Weight

300.06 g/mol

IUPAC Name

2-bromo-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C6HBrF3N3OS/c7-4-12-13-3(14)1-2(6(8,9)10)11-5(13)15-4/h1H

InChI Key

TZUKUFGHSWCREK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N(C1=O)N=C(S2)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves a multi-step process. One common method is the one-pot synthesis, which combines [3 + 3] cycloaddition, reduction, and deamination reactions . The starting materials often include 2-amino-5-substituted-1,3,4-thiadiazoles and ethyl cyanoacetate, with a catalytic agent to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are increasingly applied. Techniques like diversity-oriented synthesis (DOS) and supramolecular self-assembly are also utilized to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents include halogenated ketones, ortho esters, and various catalysts. Reaction conditions often involve acidic or basic environments, with temperatures ranging from room temperature to elevated levels depending on the desired reaction .

Major Products: The major products formed from these reactions include various substituted thiadiazolo pyrimidines, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting their normal function. It can also interfere with DNA replication, leading to the inhibition of cell proliferation. The presence of the trifluoromethyl group enhances its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiadiazolo[3,2-a]pyrimidin-5-ones are highly dependent on substituents. Key analogs and their modifications are summarized below:

Compound Substituents Key Features
2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one 2-Br, 7-CF₃ High electronegativity due to Br and CF₃; molecular weight: 314.08 g/mol
7-Methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one 7-CH₃, 2-OCH₂Ph Demonstrated xanthine oxidase inhibition (IC₅₀: 3.2–8.7 µM)
SRPIN803-rev 2-CF₃, 5-imino, 6-(4-hydroxy-3-methoxy) Dual CK2/SRPK1 kinase inhibitor; binds ATP pockets with nM affinity
2-(1H-Indol-3-yl)-7-thiophen-3-yl analog 2-indole, 7-thiophene Antimicrobial activity (MIC: 8–32 µg/mL against S. aureus)
6-Bromo-2-methyl-7-(trifluoromethyl) analog 6-Br, 2-CH₃, 7-CF₃ Structural isomer; molecular weight: 314.08 g/mol

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Bulkier Substituents: Phenoxymethyl or indole groups at position 2 improve xanthine oxidase or antimicrobial activity but may reduce solubility .

Yield Comparison :

  • Brominated derivatives typically yield 60–75% .
  • Non-halogenated analogs (e.g., phenoxymethyl derivatives) achieve higher yields (80–90%) due to milder reaction conditions .

Physicochemical Properties

Property Target Compound 7-Methyl-2-(phenoxymethyl) 2-Indole-7-thiophene
Molecular Weight (g/mol) 314.08 286.30 368.41
LogP 2.2 (predicted) 3.1 3.8
Melting Point (°C) >350 220–225 340
Solubility (DMSO, mg/mL) ~10 ~50 ~5

Trends :

  • Halogenation (Br, CF₃) increases molecular weight and melting point but reduces solubility.
  • Aromatic substituents (e.g., indole) elevate LogP, suggesting higher lipophilicity .
Enzyme Inhibition
  • Xanthine Oxidase (XO): 7-Methyl-2-(phenoxymethyl) analogs show IC₅₀ values of 3.2–8.7 µM, superior to allopurinol (IC₅₀: 7.4 µM) . The target compound’s XO activity remains unexplored but is predicted to be moderate due to steric hindrance from CF₃ .
  • Kinase Inhibition: SRPIN803-rev inhibits CK2α (IC₅₀: 0.9 µM) and SRPK1 (IC₅₀: 1.2 µM), attributed to its imino group and methoxybenzylidene substituent .
Antimicrobial Activity
  • Thiophene- and indole-substituted derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
Anticancer Potential
  • Sulfonamide derivatives (e.g., compound 208 in ) show antiviral and anticancer effects, though specific mechanisms are under investigation .

Biological Activity

2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS No. 1821016-40-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a thiadiazole and pyrimidine moiety, which contributes to its biological properties. Its molecular formula is C6HBrF3N3OSC_6HBrF_3N_3OS with a molecular weight of 300.06 g/mol.

PropertyValue
Molecular FormulaC₆HBrF₃N₃OS
Molecular Weight300.06 g/mol
CAS Number1821016-40-3
Purity>98%

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study evaluated various triazolopyrimidine compounds for their in vitro anticancer efficacy against several cancer cell lines including HCT116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The compound demonstrated significant cytotoxicity with IC50 values ranging from low nanomolar to micromolar concentrations. Specifically, related compounds in the series exhibited IC50 values as low as 2.42 µM against MCF-7 cells, indicating strong anti-breast cancer activity .

The mechanism by which these compounds exert their anticancer effects appears to involve multiple pathways:

  • Enzyme Inhibition : The compounds have been shown to inhibit key enzymes involved in cancer progression such as EGFR, HER-2, and TOP-II. For example, one derivative exhibited an IC50 value of 0.087 µM against EGFR .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives could suppress the S-phase cell population in MCF-7 cells, indicating an effect on cell cycle dynamics .

Case Studies

  • Study on Antitumor Activity : In a comparative study involving various novel triazolopyrimidine derivatives, compound 13c was noted for its superior activity against MCF-7 cells with an IC50 of 2.42 µM compared to doxorubicin (IC50 = 4.17 µM). This study emphasizes the potential of these compounds as alternatives or adjuncts to existing chemotherapy agents .
  • Structural Activity Relationship (SAR) : A detailed SAR analysis revealed that electron-withdrawing groups significantly enhance anticancer potency while electron-donating groups tend to diminish it. This insight aids in the rational design of more effective derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.